2-Methylpropanethioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLRBQYESMUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447922 | |
| Record name | 2-methylpropanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-65-6 | |
| Record name | 2-methylpropanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Methylpropanethioamide and Its Analogues
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step, aligning with the principles of green chemistry.
Deep Eutectic Solvents (DES) as Green Reaction Media
A highly efficient and environmentally friendly protocol for the synthesis of thioamides has been developed utilizing Deep Eutectic Solvents (DES) as both the reaction medium and catalyst. organic-chemistry.orgrsc.orgrsc.org This method involves the one-pot reaction of an aldehyde or ketone, a secondary amine, and elemental sulfur. A commonly used DES is a mixture of choline chloride and urea in a 1:2 molar ratio. rsc.orgresearchgate.net This approach avoids the use of toxic organic solvents and often does not require an additional catalyst. organic-chemistry.orgrsc.org
The reaction proceeds under mild conditions, typically at temperatures ranging from 45–60 °C, with reaction times of around five hours. rsc.org A wide variety of thioamides can be synthesized in good to excellent yields, generally between 76% and 93%. rsc.org For the synthesis of a 2-methylpropanethioamide analogue, isobutyraldehyde would be reacted with a suitable secondary amine and elemental sulfur in the choline chloride-urea DES. The DES can be recycled and reused multiple times without a significant loss in its activity, further enhancing the sustainability of this method. researchgate.net
Table 1: Synthesis of Thioamides using a Choline Chloride-Urea based DES
| Aldehyde/Ketone | Amine | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-Tolualdehyde | Diethylamine | 45 | 5 | 93 |
| Benzaldehyde | Pyrrolidine | 45 | 5 | 90 |
| 4-Chlorobenzaldehyde | Diethylamine | 45 | 5 | 88 |
| Acetophenone | Piperidine | 60 | 5 | 85 |
This table is interactive. Users can sort the data by clicking on the column headers.
Humic Acid Catalysis in Solvent-Free Conditions
An environmentally sustainable, green synthesis of thioamides can be achieved through a multi-component reaction of an aldehyde, an amine, and sulfur, catalyzed by humic acid under solvent-free conditions. dntb.gov.uaresearchgate.net This protocol highlights the use of humic acid as a greener, readily available, and recyclable organocatalyst. dntb.gov.uaresearchgate.net The reaction is typically carried out at 100 °C. dntb.gov.uaresearchgate.net
A key advantage of this methodology is the circumvention of noxious solvents, which broadens the scope of the reaction. dntb.gov.uaresearchgate.net The protocol demonstrates tolerance to both aromatic and aliphatic aldehydes and amines, encompassing a variety of functional groups. dntb.gov.uaresearchgate.net For the synthesis of this compound, isobutyraldehyde would serve as the aliphatic aldehyde component. The use of a biodegradable and easily separable catalyst makes this a highly attractive green synthetic route. oiccpress.com
Condensations Involving Aldehydes/Ketones, Secondary Amines, and Elemental Sulfur
The condensation of aldehydes or ketones, secondary amines, and elemental sulfur is a well-established method for synthesizing thioamides, often referred to as the Willgerodt-Kindler reaction. organic-chemistry.orgchemistry-reaction.comwikipedia.orgsynarchive.comthieme-connect.de This three-component reaction is highly atom-economical and can be performed under various conditions, including catalyst-free and solvent-free protocols. mdpi.com
In a typical procedure, the aldehyde or ketone reacts with the secondary amine to form an enamine intermediate. wikipedia.org This enamine then reacts with elemental sulfur. wikipedia.org The reaction can be conducted in the absence of a catalyst at elevated temperatures (around 100 °C) or mediated by bases. mdpi.com The use of microwave irradiation has been shown to significantly shorten reaction times. organic-chemistry.org This methodology is applicable to a wide range of substrates, including aliphatic aldehydes like isobutyraldehyde for the synthesis of this compound derivatives. mdpi.com
Conventional and Modified Thionation Reactions
Thionation reactions, the conversion of a carbonyl group to a thiocarbonyl group, are a cornerstone of thioamide synthesis.
Lawesson's Reagent Applications for Amide Thionation
Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used, mild, and efficient thionating agent for the conversion of amides to their corresponding thioamides. organic-chemistry.orgnih.govgoogle.com This method is often preferred over harsher reagents like phosphorus pentasulfide due to its generally higher yields and milder reaction conditions. organic-chemistry.org
The reaction is typically carried out by refluxing the amide with Lawesson's reagent in an inert solvent such as toluene or tetrahydrofuran (THF). chemspider.combeilstein-journals.org The reaction in THF can often be conducted at room temperature. chemspider.com The stoichiometry is crucial, with approximately 0.5 to 0.6 equivalents of Lawesson's reagent per equivalent of amide being common. beilstein-journals.org While the reaction is efficient, a notable drawback is the formation of phosphorus-containing byproducts that can complicate purification, often necessitating chromatographic separation. beilstein-journals.org However, modified workup procedures have been developed to address this issue. beilstein-journals.org The thionation of 2-methylpropanamide with Lawesson's reagent would provide this compound.
Table 2: Thionation of Amides using Lawesson's Reagent
| Amide | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Benzamide | Toluene | Reflux | 4 h | 95 |
| N-phenylacetamide | THF | Reflux | 2 h | 88 |
| Caprolactam | Toluene | Reflux | 3 h | 92 |
| N-methyl-2-pyrrolidone | Toluene | 80-100 °C | - | - |
This table is interactive. Users can sort the data by clicking on the column headers.
Phosphorus Pentasulfide (P4S10) Thionation Protocols
Phosphorus pentasulfide (P₄S₁₀) is a classical and powerful reagent for the thionation of amides to thioamides. nih.govscispace.com However, reactions using P₄S₁₀ alone often require high temperatures and can lead to side reactions. organic-chemistry.org To overcome these limitations, modified protocols have been developed.
One significant improvement involves the combination of P₄S₁₀ with hexamethyldisiloxane (HMDO). nih.gov This reagent combination efficiently converts amides to thioamides with yields comparable or superior to those obtained with Lawesson's reagent. nih.gov A key advantage of the P₄S₁₀/HMDO system is that the reagent-derived byproducts can be removed by a simple hydrolytic workup or filtration through silica gel, avoiding the need for chromatography. nih.gov Dichloromethane is a commonly used solvent for these reactions. audreyli.com Another approach involves the use of a P₄S₁₀-pyridine complex, which is reported to be a storable and highly selective thionating agent, providing cleaner products and simpler workups. organic-chemistry.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Isobutyraldehyde |
| Choline chloride |
| Urea |
| p-Tolualdehyde |
| Diethylamine |
| Benzaldehyde |
| Pyrrolidine |
| 4-Chlorobenzaldehyde |
| Acetophenone |
| Piperidine |
| Cyclohexanone |
| Morpholine |
| Humic acid |
| Lawesson's reagent |
| 2-methylpropanamide |
| Benzamide |
| Toluene |
| Tetrahydrofuran |
| N-phenylacetamide |
| Caprolactam |
| N-methyl-2-pyrrolidone |
| N,N-dimethylformamide |
| Phosphorus pentasulfide |
| Hexamethyldisiloxane |
| Dichloromethane |
Willgerodt-Kindler Reaction Adaptations for Thioamide Synthesis
The Willgerodt-Kindler reaction is a cornerstone in the synthesis of thioamides, including this compound and its analogues. najah.eduwikipedia.org This reaction traditionally involves the conversion of an aryl alkyl ketone to a terminal thioamide using elemental sulfur and a secondary amine, such as morpholine. nih.govmdpi.com The reaction proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the end of the alkyl chain, ultimately forming the thioamide. nih.govgoogle.com
Modern adaptations have significantly improved the efficiency and applicability of this reaction. Key modifications include:
Catalyst-Free and Solvent-Free Conditions: To create a more environmentally friendly process, the Willgerodt-Kindler reaction has been adapted to run without catalysts or solvents. synarchive.com For instance, aryl thioamides can be synthesized in good yields by heating the ketone, amine, and sulfur at 100°C. synarchive.com Some variations have demonstrated success even at room temperature. synarchive.com
Base Catalysis: The use of base catalysts, such as sodium sulfide (Na₂S·9H₂O), has been shown to enhance reaction efficiency, leading to higher yields of thiobenzanilides under milder conditions. chemhelpasap.com The base is thought to facilitate the nucleophilic cleavage of elemental sulfur, forming reactive polysulfide anions that accelerate the reaction. chemhelpasap.com
Microwave Irradiation: The application of microwave energy has been shown to dramatically reduce reaction times from hours to minutes, while often providing good to excellent yields of the desired thioamide products. chemimpex.com
Use of Water as a Solvent: Demonstrating a move towards greener chemistry, water has been successfully employed as a solvent for the Willgero-Kindler reaction in the synthesis of 1-(thiobenzoyl)morpholines from benzaldehydes, sulfur, and morpholine. chemimpex.com
These adaptations have broadened the scope of the Willgerodt-Kindler reaction, making it a more versatile and sustainable method for the preparation of a wide range of thioamides. nih.gov
Targeted Synthetic Routes for Specific Derivatives
Synthesis of Alpha-Keto Thioamides
Alpha-keto thioamides are valuable synthetic intermediates. Several modern methods have been developed for their synthesis:
Metal-Free C=C Bond Cleavage: An innovative, metal-free approach involves the cleavage of the C=C bond in N,N-disubstituted enaminones using elemental sulfur and N,N-dimethyl-4-aminopyridine (DMAP). nih.govbepls.comnih.gov This method proceeds under aerobic conditions without the need for a metal catalyst or additional oxidants, making it an environmentally friendly option. bepls.com The reaction involves a cascade functionalization of both C=C and C-H bonds to form the new C=S and C-N bonds. nih.govnih.gov
Copper-Catalyzed Decarboxylative Thioamidation: Another effective route is the copper-catalyzed reaction of cinnamic acids with secondary amines and elemental sulfur. synarchive.com This decarboxylative thioamidation occurs under neat (solvent-free) conditions and produces α-keto thioamides in moderate yields. synarchive.com The reaction is believed to proceed through a radical mechanism. synarchive.com
Decarboxylative Thioamidation Strategies
Decarboxylative reactions have emerged as a powerful tool for forming carbon-heteroatom bonds, providing a novel pathway to thioamides from readily available carboxylic acids. A notable strategy involves a three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder. researchgate.net This method is particularly advantageous as it does not require a transition metal catalyst or an external oxidant. researchgate.net
The reaction can be optimized under solvent-free conditions, although solvents like DMSO can also be effective. This approach demonstrates broad functional group tolerance and has been successfully applied to a variety of arylacetic and cinnamic acids. synarchive.com
Transamidation Reactions for Substituted Thioamides
Transamidation offers a direct route to convert one thioamide into another, a challenging yet valuable transformation in organic synthesis. Thioamides are generally more resistant to nucleophilic attack than their amide counterparts due to greater resonance stabilization of the C–N bond. However, strategies have been developed to activate the thioamide bond for this transformation:
Ground-State Destabilization: One approach involves the site-selective N-tert-butoxycarbonyl (N-Boc) activation of primary and secondary thioamides. This activation destabilizes the ground state of the thioamide, weakening the C–N bond and making it more susceptible to nucleophilic attack by an incoming amine. This method is highly chemoselective for N–C(S) cleavage and tolerates a wide range of sensitive functional groups.
Hydroxylamine Hydrochloride Catalysis: A practical method for the transamidation of primary thioamides utilizes hydroxylamine hydrochloride as a catalyst. This approach allows for the efficient conversion of readily available primary thioamides into desired secondary and tertiary thioamides by reaction with primary and secondary amines.
Thiazole (B1198619) Derivative Formation from this compound
Thiazoles are a significant class of heterocyclic compounds with diverse biological activities. The Hantzsch thiazole synthesis is a classic and widely used method for their preparation, involving the condensation of a thioamide with an α-haloketone.
In the context of this compound, it can serve as the thioamide component in the Hantzsch synthesis. The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
A specific example is the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole, where this compound is condensed with a halogenated precursor derived from 2,2-dimethyl-4-methylene-1,3-dioxane to generate 2-isopropyl-4-hydroxymethylthiazole. This intermediate is then further functionalized to the final product. This demonstrates the utility of this compound as a building block for constructing substituted thiazole derivatives.
Oxidative Dimerization of Thioamides for Thiadiazole Synthesis
The oxidative dimerization of thioamides is a primary and straightforward method for the synthesis of symmetrical 3,5-disubstituted 1,2,4-thiadiazoles. This class of heterocycles is of significant interest in medicinal and agricultural chemistry. The reaction involves the oxidation of two thioamide molecules, which then cyclize to form the thiadiazole ring.
A variety of oxidizing agents have been employed for this transformation, including:
Ceric ammonium nitrate
2-Iodoxybenzoic acid
N-bromosuccinimide
Oxone
Phenyliodine(III) diacetate
A particularly innovative and environmentally friendly approach utilizes a biocatalytic system. Vanadium-dependent haloperoxidase enzymes can mediate the oxidative dimerization of thioamides using a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant. This enzymatic method demonstrates excellent chemoselectivity and can generate 1,2,4-thiadiazoles in moderate to high yields. The mechanism is believed to proceed through an S-bromination event that facilitates the cyclization to the thiadiazole product.
Data Tables
Table 1: Overview of Synthetic Methodologies for Thioamides and Derivatives
| Methodology | Starting Materials | Key Reagents/Conditions | Product Type |
| Willgerodt-Kindler Reaction | Aryl alkyl ketones, Amines | Elemental sulfur, Heat/Microwave | Thioamides |
| Alpha-Keto Thioamide Synthesis | Enaminones or Cinnamic acids, Amines | Elemental sulfur, DMAP or Cu catalyst | Alpha-Keto Thioamides |
| Decarboxylative Thioamidation | Arylacetic/Cinnamic acids, Amines | Elemental sulfur, Heat (metal-free) | Thioamides |
| Transamidation | Primary/Secondary Thioamides, Amines | Boc₂O/Base or H₂NOH·HCl | Substituted Thioamides |
| Hantzsch Thiazole Synthesis | Thioamides (e.g., this compound), α-Haloketones | Condensation | Thiazole Derivatives |
| Oxidative Dimerization | Thioamides | Oxidizing agents (e.g., Oxone) or Biocatalyst (VHPO) | 1,2,4-Thiadiazoles |
Utilization of α-Bromo Ketones and Sulfoxonium Ylides as Substrates
The synthesis of α-keto thioamides, a class of compounds to which analogues of this compound belong, has been effectively achieved through innovative strategies involving α-bromo ketones and sulfoxonium ylides. These methods provide metal-free pathways to valuable thioamide derivatives.
One notable approach involves the thiocarbonylation of the C(sp³)–H bond of α-bromo ketones. A study reported in 2022 by Chen's group demonstrated an efficient synthesis of α-keto thioamides through this pathway. The reaction tolerates a wide range of α-bromo ketones and amines, leading to the formation of the desired products in good yields mdpi.com.
In the same year, another significant advancement was reported by Pandey's research group, which utilized sulfoxonium ylides as substrates for the synthesis of α-keto thioamides. This metal-free method proceeds by reacting sulfoxonium ylides with primary or secondary amines in the presence of elemental sulfur. The reaction is driven by the release of dimethyl sulfoxide (DMSO) and provides α-keto thioamides at room temperature in good to excellent yields mdpi.com. This process is operationally simple, scalable, and tolerates a variety of functional groups mdpi.com.
The reaction of sulfoxonium ylides with amines and elemental sulfur offers a straightforward and efficient route to α-ketothioamides. The process is noted for its mild reaction conditions, proceeding smoothly at room temperature, and its avoidance of metal catalysts, which aligns with principles of green chemistry.
| Substrate 1 (Sulfoxonium Ylide) | Substrate 2 (Amine) | Reagent | Product | Yield (%) | Reference |
| Phenacylidenesulfoxonium ylide | Morpholine | Elemental Sulfur | 2-morpholino-2-oxo-1-phenylethanethione | 95 | Chaubey et al., 2022 |
| Acetophenonesulfoxonium ylide | Piperidine | Elemental Sulfur | 1-(2-oxo-1-phenylethylthio)piperidine | 92 | Chaubey et al., 2022 |
| 4-Chlorophenacylidenesulfoxonium ylide | Pyrrolidine | Elemental Sulfur | 1-(2-(4-chlorophenyl)-2-oxoethylthio)pyrrolidine | 90 | Chaubey et al., 2022 |
| 4-Methylphenacylidenesulfoxonium ylide | Diethylamine | Elemental Sulfur | N,N-diethyl-2-oxo-2-(p-tolyl)ethanethioamide | 88 | Chaubey et al., 2022 |
Environmentally Benign Protocols Utilizing Water as a Solvent and Molecular Oxygen as an Oxidant
A significant trend in modern organic synthesis is the development of environmentally friendly protocols that minimize the use of hazardous organic solvents and harsh reagents. The synthesis of thioamides has benefited from such green chemistry approaches, with a particular focus on using water as a solvent.
A noteworthy development in this area is a water-mediated, catalyst-free method for the direct thioamidation of aldehydes at room temperature. This protocol, reported by Gupta and colleagues in 2022, utilizes elemental sulfur and amines in water, eliminating the need for external additives, oxidants, or energy input organic-chemistry.org. The hydrophobic effect of water is believed to play a crucial role in enhancing the reactivity and selectivity of the reaction organic-chemistry.org. This method is applicable to a broad range of aryl, heteroaryl, and aliphatic aldehydes, as well as primary and secondary amines, and has been successfully scaled up organic-chemistry.org.
While the direct use of molecular oxygen as an oxidant for the synthesis of thioamides in water is not extensively documented, its application in related transformations highlights its potential as a green oxidant. For instance, an efficient and environmentally friendly process for the synthesis of 1,2,4-thiadiazoles from thioamides has been developed using molecular oxygen as the terminal oxidant in water rhhz.net. This iodine-catalyzed oxidative dimerization of thioamides demonstrates the feasibility of using molecular oxygen in aqueous systems for transformations involving thioamide functionalities rhhz.net. This suggests a promising avenue for future research in developing direct thioamide syntheses that employ molecular oxygen as a benign oxidant in aqueous media.
The following table summarizes the results from the water-mediated synthesis of various thioamides, demonstrating the versatility and efficiency of this green protocol.
| Aldehyde | Amine | Solvent | Yield (%) | Reference |
| Benzaldehyde | Morpholine | Water | 96 | Gupta et al., 2022 |
| 4-Chlorobenzaldehyde | Piperidine | Water | 94 | Gupta et al., 2022 |
| 4-Methoxybenzaldehyde | Pyrrolidine | Water | 92 | Gupta et al., 2022 |
| Isovaleraldehyde | Benzylamine | Water | 85 | Gupta et al., 2022 |
Reaction Mechanisms and Pathways Involving 2 Methylpropanethioamide
Investigation of Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Group
The thiocarbonyl group in 2-methylpropanethioamide, like in other thioamides, is characterized by a significant resonance contribution, which delocalizes the pi-electrons across the sulfur, carbon, and nitrogen atoms. This resonance results in a higher electron density on the sulfur atom and a partial positive charge on the carbon atom. Consequently, the thiocarbonyl group exhibits dual reactivity.
Nucleophilic Character: The sulfur atom, being electron-rich and highly polarizable, acts as a soft nucleophile. It readily attacks electrophilic centers. This nucleophilicity is fundamental to many of its reactions, including the initial step of heterocycle formation. For instance, in the Hantzsch thiazole (B1198619) synthesis, the sulfur atom of the thioamide initiates the reaction by attacking the electrophilic carbon of an α-haloketone. synarchive.comchemhelpasap.com
Electrophilic Character: Conversely, the thiocarbonyl carbon is electrophilic due to the electronegativity of the neighboring sulfur and nitrogen atoms. This makes it susceptible to attack by nucleophiles. Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts because the C=S bond is weaker and more polarizable than the C=O bond. nasa.gov
The reactivity profile of the thiocarbonyl group is summarized in the table below.
| Reactive Center | Character | Common Reactants |
| Sulfur Atom | Nucleophilic (soft) | Alkyl halides, α-haloketones, Michael acceptors |
| Carbon Atom | Electrophilic | Organometallics, Hydrides, Amines |
Mechanistic Studies of Heterocycle Formation via Thioamide Intermediates
This compound is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. Its thioamide functionality provides the necessary atoms and reactivity to form stable ring systems.
The most prominent method for synthesizing thiazoles from thioamides is the Hantzsch thiazole synthesis . synarchive.comchemhelpasap.com This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For this compound, the reaction with an α-haloketone, such as 1,3-dichloroacetone (B141476), proceeds through a well-established mechanism to form a substituted thiazole. mdpi.com
The mechanism can be described in the following steps:
Nucleophilic Attack: The nucleophilic sulfur atom of this compound attacks the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This forms an S-alkylated intermediate.
Tautomerization & Cyclization: The intermediate undergoes tautomerization. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the carbonyl carbon.
Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, readily eliminates a molecule of water to form the aromatic thiazole ring.
A specific application involves the reaction of this compound with 1,3-dichloroacetone in the synthesis of precursors for pharmaceuticals. mdpi.com
Table of Reactants in Hantzsch-type Thiazole Synthesis
| Thioamide | α-Halocarbonyl Compound | Resulting Heterocycle Core |
|---|---|---|
| This compound | 1,3-Dichloroacetone | 2-isopropyl-thiazole |
Thiadiazoles, specifically 1,2,4-thiadiazoles, can be synthesized from thioamides via oxidative dimerization. isres.orgorganic-chemistry.org This pathway involves the formation of a sulfur-nitrogen bond and a sulfur-sulfur bond, followed by rearrangement and cyclization. While specific studies on this compound are not prevalent, the general mechanism for thioamides is expected to apply.
The proposed mechanism involves:
Oxidation: An oxidizing agent (e.g., iodine, ceric ammonium nitrate) facilitates the removal of electrons from the sulfur atoms of two thioamide molecules. isres.orgorganic-chemistry.org
Dimerization: Radical or cationic intermediates are formed, which then dimerize.
Cyclization and Aromatization: The dimer undergoes intramolecular cyclization with the elimination of species like hydrogen sulfide or an amine, leading to the stable 1,2,4-thiadiazole ring. organic-chemistry.org Electrochemical methods have also been developed for this transformation, offering a green and sustainable alternative. organic-chemistry.org
While specific mechanisms involving this compound for the synthesis of thiazolines, thiazines, and benzothiazoles are not extensively detailed in the reviewed literature, the general reactivity of thioamides serves as a guide to their expected pathways. Thiazolines are intermediates in the Hantzsch synthesis and can sometimes be isolated under milder conditions that prevent dehydration. The formation of six-membered thiazine rings or fused benzothiazole systems typically requires different reaction partners, such as α,β-unsaturated carbonyls or 2-aminothiophenols, respectively. The fundamental steps still rely on the nucleophilicity of the thioamide sulfur and nitrogen atoms to form the heterocyclic core.
Oxidative and Reductive Transformation Pathways
Beyond cyclization reactions, the thiocarbonyl group of this compound can undergo direct oxidation and reduction.
Oxidative Pathways: The sulfur atom in the thioamide can be oxidized, typically by reagents like m-chloroperoxybenzoic acid (m-CPBA), to form a thioamide S-oxide. Further oxidation can occur, though these higher-order oxides are often unstable. This S-oxidation is a key step in the bioactivation of many thioamide-containing drugs. iftmuniversity.ac.in
Reductive Pathways: The thiocarbonyl group is susceptible to reduction. Strong reducing agents can reduce the C=S group completely to a methylene group (CH₂), transforming the thioamide into an amine. This transformation underscores the utility of thioamides as intermediates in organic synthesis.
Role in Bioactivation Pathways and Metabolite Generation
This compound has been identified as a potential metabolite in the bioactivation of the HIV protease inhibitor, ritonavir. nih.gov The metabolic breakdown of ritonavir can lead to the opening of its thiazole ring, a process that is proposed to release this compound. nih.govpitt.edu
This pathway is significant because thioamides themselves are known to undergo further metabolic transformations that can lead to reactive intermediates. The bioactivation of thioamides often involves the S-oxidation of the thiocarbonyl group by cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govresearchgate.net The resulting thioamide S-oxides can be electrophilic and may covalently bind to cellular macromolecules, which is a mechanism associated with drug-induced toxicity. The formation of this compound from ritonavir may, therefore, represent a new avenue for investigating the mechanisms of ritonavir-induced liver and kidney injury. nih.govpitt.edu
Table of Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₄H₉NS |
| Ritonavir | (5S,8S,10S,11S)-10-hydroxy-2-methyl-5-(1-methylethyl)-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-2,4,7,12-tetraazatridecan-13-oic acid 5-thiazolylmethyl ester | C₃₇H₄₈N₆O₅S₂ |
| 1,3-Dichloroacetone | 1,3-dichloropropan-2-one | C₃H₄Cl₂O |
| 2-Bromoacetophenone | 2-bromo-1-phenylethan-1-one | C₈H₇BrO |
| Ceric ammonium nitrate | Diammonium cerium(IV) nitrate | (NH₄)₂Ce(NO₃)₆ |
Thiazole Ring-Opening Mechanisms Leading to Thioamide Analogs
The cleavage of the thiazole ring to form thioamide derivatives is a notable bioactivation pathway. nih.gov This transformation is particularly relevant in the metabolism of drugs containing a thiazole moiety. The generally proposed mechanism involves enzymatic oxidation of the thiazole ring.
Quantum chemical calculations have suggested that the bioactivation of the thiazole ring, catalyzed by Cytochrome P450 (CYP) enzymes, can proceed through different pathways depending on the substituents on the thiazole ring. researchgate.net One proposed mechanism involves the microsomal epoxidation of the carbon-carbon double bond within the thiazole ring. This epoxide intermediate is then hydrolyzed, leading to the breakdown of the ring structure and the subsequent formation of a thioamide and an alpha-dicarbonyl fragment. researchgate.net
The nature of the substituents on the thiazole ring—whether they are electron-donating or electron-withdrawing—influences whether the ring opens directly or through an indirect process involving intermediates. researchgate.net For instance, thiazoles with electron-donating groups tend to favor direct ring opening. researchgate.net
Formation of this compound as a Proposed Metabolite in Biological Systems
A significant example of this compound formation is in the metabolism of the HIV protease inhibitor, ritonavir. nih.gov Ritonavir contains two thiazole rings, and its biotransformation can lead to the opening of one of these rings.
Metabolomic studies in mice have identified several ritonavir metabolites, including ring-opened products. The formation of one of these ring-opened metabolites, designated as M13, is expected to be accompanied by the generation of this compound. nih.govjci.org This metabolic process is considered a bioactivation pathway, which can potentially lead to the formation of reactive metabolites that may contribute to drug-induced liver injury. nih.govpitt.edu
The proposed mechanism for the formation of this compound from ritonavir involves the epoxidation of the isopropylthiazole ring. nih.gov This is followed by the cleavage of the ring to yield this compound and another metabolite. Studies have shown that the induction of CYP3A4, a key drug-metabolizing enzyme, can increase the bioactivation of ritonavir, leading to higher production of these ring-opened metabolites, including this compound. jci.orgpitt.edu
The table below summarizes the key compounds involved in the formation of this compound from the metabolism of ritonavir.
| Compound Name | Role in the Pathway |
| Ritonavir | Parent drug containing a thiazole ring |
| Epoxide Intermediate | A reactive intermediate formed on the thiazole ring |
| M13 | A ring-opened metabolite of Ritonavir |
| This compound | A resulting thioamide metabolite |
Computational Chemistry and Theoretical Investigations of 2 Methylpropanethioamide
Density Functional Theory (DFT) Applications
No published studies were identified that specifically apply DFT methods to 2-Methylpropanethioamide. Consequently, no data is available for the following subsections.
Molecular Geometry Optimization and Conformer Analysis
There are no available research findings detailing the optimized molecular geometry or conformational analysis of this compound using DFT methods.
Prediction of Vibrational Wavenumbers and Spectroscopic Properties (IR, Raman)
No computational studies predicting the infrared (IR) or Raman spectra of this compound through DFT calculations were found.
Electronic Structure Analysis (HOMO/LUMO Energy Levels, Orbital Interactions)
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other electronic structure characteristics of this compound from DFT studies is not available in the reviewed literature.
Calculation of Reactivity Descriptors (Ionization Potential, Electron Affinity, Electronegativity, Chemical Hardness, Electronic Chemical Potential, Molecular Electrostatic Potential)
There are no published data on the calculated reactivity descriptors for this compound.
Selection and Benchmarking of Functionals and Basis Sets for Thioamide Systems
While general studies exist on the benchmarking of DFT functionals and basis sets for sulfur-containing organic compounds, no research was found that specifically evaluates or recommends particular computational levels of theory for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No literature was identified that reports the use of molecular dynamics simulations to study the conformational landscape or intermolecular interactions of this compound.
Quantum Chemical Topology Analysis
Quantum Chemical Topology (QCT) offers a powerful framework for elucidating the electronic structure and bonding characteristics of molecules by analyzing the spatial distribution of electron density and related scalar fields. This approach partitions the molecular space into distinct atomic basins, allowing for a quantitative description of atoms within a molecule and the interactions between them. For this compound, topological analyses such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Non-Covalent Interactions (NCI) index provide profound insights into its chemical bonding, electron delocalization, and intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density, ρ(r), to define atoms and chemical bonds. researchgate.netjussieu.fr The analysis focuses on the critical points of the electron density, where the gradient of ρ(r) is zero. These points are classified by their rank and signature. Of particular importance are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms, known as the bond path. The properties of the electron density at these BCPs provide a quantitative measure of the nature of the chemical bond.
For this compound, a QTAIM analysis would characterize the various bonds within the molecule. The key topological parameters at the BCPs include:
The electron density (ρ(r)) : Higher values indicate a greater accumulation of charge, typical of covalent bonds.
The Laplacian of the electron density (∇²ρ(r)) : A negative value signifies a concentration of electron density, characteristic of a shared-shell (covalent) interaction. A positive value indicates a depletion of electron density, typical of a closed-shell (ionic or van der Waals) interaction.
The total energy density (H(r)) : A negative value at the BCP is also indicative of a covalent bond.
| Bond | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Expected H(r) (a.u.) | Bond Character |
| C=S | ~0.15 - 0.20 | > 0 | < 0 | Polar Covalent |
| C-N | ~0.25 - 0.30 | < 0 | < 0 | Polar Covalent |
| C-C | ~0.23 - 0.26 | < 0 | < 0 | Covalent |
| N-H | ~0.30 - 0.35 | < 0 | < 0 | Polar Covalent |
| C-H | ~0.26 - 0.29 | < 0 | < 0 | Covalent |
Note: The values in this table are illustrative and based on general principles of QTAIM analysis for similar functional groups. They are not derived from specific calculations on this compound.
The C=S bond in thioamides is known to be highly polarizable and exhibits a lower degree of covalency compared to a C=O bond, which would be reflected in a smaller ρ(r) and a positive or near-zero ∇²ρ(r) at the BCP. The C-N bond is expected to show significant covalent character, with a degree of π-delocalization contributing to its strength and rotational barrier.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a chemically intuitive picture of bonding and lone pairs. researchgate.netresearchgate.net ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value around 0.5 suggests a more delocalized, metallic-like electron gas.
An ELF analysis of this compound would reveal several key features:
Core Basins: Regions of high electron localization corresponding to the core electrons of the carbon, nitrogen, and sulfur atoms.
Valence Basins:
Disynaptic Basins: These are located between two atoms and correspond to covalent bonds (e.g., C-C, C-H, C-N, N-H, and C=S). The population of these basins provides a measure of the number of electrons participating in the bond.
Monosynaptic Basins: These correspond to lone pairs of electrons. In this compound, monosynaptic basins would be expected on the nitrogen and sulfur atoms.
The ELF analysis would likely show significant electron delocalization within the thioamide functional group, evidenced by the characteristics of the C=S and C-N valence basins. The lone pair on the nitrogen atom is expected to participate in resonance with the C=S π-system, which would be visualized in the shape and population of the corresponding ELF basins.
| ELF Basin | Expected Population (e⁻) | Description |
| V(C,S) | ~2.8 - 3.2 | Represents the polar double bond between carbon and sulfur. |
| V(C,N) | ~2.2 - 2.6 | A polar single bond with some double bond character due to resonance. |
| V(N) | ~2.5 - 2.9 | Lone pair on the nitrogen atom. |
| V(S) | ~2.2 - 2.6 | Lone pairs on the sulfur atom. |
Note: The values in this table are hypothetical and serve to illustrate the expected findings from an ELF analysis based on the known electronic structure of thioamides.
Non-Covalent Interactions (NCI) Analysis
The Non-Covalent Interactions (NCI) index is a computational tool used to identify and visualize non-covalent interactions in real space, such as hydrogen bonds, van der Waals interactions, and steric clashes. github.ionih.gov The method is based on the electron density and its reduced density gradient. NCI plots typically use a color scale to differentiate between attractive and repulsive interactions.
For this compound, an NCI analysis would be particularly useful for understanding its intermolecular interactions in the solid state or in solution. Key findings from an NCI analysis would likely include:
Hydrogen Bonding: The N-H groups of the thioamide are capable of acting as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. NCI analysis would visualize these interactions as broad, low-density, and low-gradient regions between the participating atoms, typically colored blue to indicate a strong attractive interaction.
Van der Waals Interactions: The isopropyl group and other parts of the molecule will exhibit weaker van der Waals interactions. These would appear as more diffuse, greenish regions in an NCI plot.
Steric Repulsion: Steric clashes, for instance within the bulky isopropyl group, would be identified as reddish areas, indicating repulsive interactions.
A study of the thioacetamide dimer, a related system, would show clear evidence of N-H···S hydrogen bonding, which is a defining feature of the supramolecular chemistry of primary thioamides. These interactions play a crucial role in determining the crystal packing and physical properties of these compounds.
Advanced Spectroscopic Characterization of 2 Methylpropanethioamide and Its Derivatives
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The vibrational spectrum of 2-methylpropanethioamide is characterized by contributions from the thioamide core (-C(=S)NH₂) and the isopropyl group ((CH₃)₂CH-).
The thioamide group gives rise to several characteristic vibrational bands, which are often complex and result from the coupling of multiple fundamental vibrations. Unlike the well-defined C=O stretching in amides (typically 1650-1680 cm⁻¹), the C=S stretch in thioamides is less pure and couples significantly with other modes, particularly C-N stretching and N-H bending. nih.gov
Key vibrational modes for this compound include:
N-H Stretching: Primary amides and thioamides exhibit two N-H stretching bands, corresponding to asymmetric and symmetric vibrations, typically found in the 3100-3400 cm⁻¹ region. researchgate.net These bands are sensitive to hydrogen bonding.
C-H Stretching and Bending: The isopropyl group produces characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The presence of a gem-dimethyl group is often confirmed by a characteristic doublet in the C-H bending region around 1370-1380 cm⁻¹.
Thioamide "A" and "B" Bands: The band in the 1600–1650 cm⁻¹ region, often called the "A" band, is primarily due to the NH₂ scissoring motion. actachemscand.org The "B" band, typically found between 1400 cm⁻¹ and 1550 cm⁻¹, arises from a coupled vibration involving C-N stretching and N-H in-plane bending. nih.govactachemscand.org
Thioamide "G" Band: The band with the most significant C=S stretching character, often referred to as the "G" band, is typically located in the 600–800 cm⁻¹ region. actachemscand.org Its position is sensitive to substitution and isotopic replacement of the sulfur atom.
The following table summarizes the expected vibrational mode assignments for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3100 - 3400 | Two bands expected for a primary thioamide. researchgate.net |
| Asymmetric & Symmetric C-H Stretch | -CH(CH₃)₂ | 2850 - 3000 | Characteristic of sp³ C-H bonds. libretexts.org |
| NH₂ Scissoring (Thioamide A Band) | -C(=S)NH₂ | 1600 - 1650 | Primary thioamide identification. actachemscand.org |
| C-N Stretch / N-H Bend (Thioamide B Band) | -C(=S)NH₂ | 1400 - 1550 | A mixed vibration characteristic of the thioamide group. nih.govactachemscand.org |
| C-H Bending | -CH(CH₃)₂ | 1370 - 1470 | A doublet may be observed for the gem-dimethyl group. |
| C=S Stretch (Thioamide G Band) | -C(=S)NH₂ | 600 - 800 | Significant C=S character, though often coupled with other modes. actachemscand.org |
Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR) Techniques
FT-IR spectroscopy is a primary method for obtaining the vibrational spectrum of a compound. For solid or neat liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is particularly advantageous. ATR-FTIR allows for the analysis of samples with minimal preparation, by bringing the sample into direct contact with a high-refractive-index crystal (such as germanium or diamond). An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a short distance into the sample. This interaction provides a high-quality absorption spectrum of the sample's surface layer. An ATR-IR spectrum for this compound is available in the PubChem database, confirming its experimental characterization. nih.gov
Chemometric Analysis of Vibrational Spectroscopic Data
Chemometrics involves the use of multivariate statistical methods to extract meaningful information from complex chemical data. When applied to vibrational spectroscopy, techniques like Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) can analyze entire spectra to identify patterns that may not be obvious from examining individual peaks. usgs.govfrontiersin.org
For a compound like this compound, chemometric analysis could be applied in several ways:
Quantitative Analysis: By building a PLSR model, the concentration of this compound in a mixture could be determined from the ATR-FTIR spectrum, even in the presence of overlapping spectral features from other components. researchgate.net
Quality Control: PCA can be used to compare the spectra of different batches of this compound to ensure consistency. Any deviations due to impurities or degradation would be identified as outliers in the analysis.
Reaction Monitoring: The transformation of a starting material (e.g., 2-methylpropanamide) to this compound could be monitored in real-time. Chemometric analysis of the evolving spectra would allow for the tracking of reactant, intermediate, and product concentrations simultaneously.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental formula. While low-resolution MS might not distinguish between two molecules with the same nominal mass, HRMS can differentiate them based on the slight mass differences between their constituent atoms (the mass defect).
The molecular formula of this compound is C₄H₉NS. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ³²S = 31.972071 Da), the calculated monoisotopic mass of the molecular ion [M]⁺• is 103.045570 Da. nih.gov An experimental measurement of this exact mass via HRMS would serve as definitive confirmation of the compound's molecular formula.
Fragmentation Pattern Analysis for Structural Elucidation
In electron ionization (EI) mass spectrometry, the molecule is ionized by a high-energy electron beam, forming a molecular ion (M⁺•) that is often energetically unstable and prone to fragmentation. chemguide.co.uk The resulting fragmentation pattern is a fingerprint that provides valuable structural information.
For this compound, fragmentation is expected to be dictated by the stability of the resulting carbocations and the presence of the thioamide functional group. Key fragmentation pathways would likely include:
Alpha-Cleavage: Cleavage of the C-C bond alpha to the thioamide group is highly probable. This would lead to the loss of an isopropyl radical (•CH(CH₃)₂) to form the [C(=S)NH₂]⁺ ion, or the loss of a •C(=S)NH₂ radical to form the stable isopropyl cation.
Formation of the Isopropyl Cation: The cleavage of the bond between the carbonyl carbon and the isopropyl group would generate the highly stable secondary isopropyl carbocation, [(CH₃)₂CH]⁺. This fragment is expected to be very prominent, likely the base peak, with an m/z of 43. chemguide.co.uk
The following table outlines the plausible fragments for this compound in an EI-MS experiment.
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 103 | [M]⁺• | [C₄H₉NS]⁺• | Molecular ion. |
| 88 | [M - CH₃]⁺ | [C₃H₆NS]⁺ | Loss of a methyl radical. |
| 60 | [C(=S)NH₂]⁺ | [CH₂NS]⁺ | Alpha-cleavage with loss of isopropyl radical. |
| 43 | [(CH₃)₂CH]⁺ | [C₃H₇]⁺ | Formation of the stable isopropyl cation; likely the base peak. |
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions.
As of this writing, a publicly available crystal structure for this compound has not been reported. However, crystallographic studies on other primary thioamides reveal common structural motifs. The thioamide group (-CSNH₂) is typically planar, a consequence of the partial double bond character of the C-N bond. wikipedia.org In the solid state, primary thioamides frequently form centrosymmetric dimers through pairs of N-H···S hydrogen bonds, creating a characteristic R²₂(8) ring motif. acs.org
A crystallographic analysis of this compound would provide precise data on:
Bond Lengths and Angles: Confirmation of the C=S and C-N bond lengths, providing insight into the degree of resonance within the thioamide group.
Molecular Conformation: The precise orientation of the isopropyl group relative to the planar thioamide moiety.
Intermolecular Interactions: A detailed map of the hydrogen bonding network (e.g., N-H···S interactions) and other van der Waals forces that govern the crystal packing.
Such data would be invaluable for computational modeling and for understanding the physical properties of the compound in the solid state.
Single Crystal X-ray Diffraction of this compound Derivatives and Metal Complexes
In the study of this compound derivatives, SCXRD is instrumental in understanding the influence of substituents on the molecular geometry and the supramolecular architecture. The thioamide functional group is known to participate in various hydrogen bonding motifs, and its sulfur atom can act as a coordination site for metal ions.
Research Findings on Thioamide Derivatives:
Metal Complexes of Thioamides:
The thioamide moiety can coordinate to metal ions through the sulfur atom, the nitrogen atom, or in a bidentate fashion involving both. This versatility leads to a rich coordination chemistry. SCXRD studies of transition metal complexes with thioamide-containing ligands have shown various coordination geometries, including tetrahedral, square planar, and octahedral arrangements researchgate.netucj.org.ua. The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the thioamide ligand ucj.org.ua.
For example, in some copper(I) complexes with N-substituted thiosemicarbazones, a distorted tetrahedral geometry is observed, with the thioamide ligand coordinating as a neutral S-donor nih.gov. In other cases, the thioamide can deprotonate and act as a bidentate N,S-chelating ligand.
Below is a representative table of crystallographic data for a related thioamide complex, illustrating the type of information obtained from an SCXRD experiment.
| Parameter | Value |
|---|---|
| Empirical Formula | C14H18FeN12O12 |
| Formula Weight | 602.25 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.1189(18) |
| b (Å) | 9.836(2) |
| c (Å) | 18.537(4) |
| β (°) | 91.07(3) |
| Volume (Å3) | 1506.1(5) |
| Z | 2 |
Other Spectroscopic Methods in Research
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound and its derivatives, XPS is particularly useful for probing the chemical environment of the sulfur and nitrogen atoms of the thioamide group. The binding energies of the core electrons are sensitive to the local chemical environment, providing valuable information about bonding and oxidation states.
Research Findings:
Specific XPS data for this compound is not widely published. However, data from the closely related compound, thioacetamide, and other organic sulfur compounds can be used to predict the expected binding energies.
Sulfur (S 2p): The S 2p spectrum of a thioamide is expected to show a doublet (S 2p3/2 and S 2p1/2) due to spin-orbit coupling. For thioacetamide, the S 2p3/2 peak is observed at approximately 162.1 eV. This binding energy is characteristic of a sulfide or thio-carbonyl sulfur. In metal complexes of this compound, coordination to a metal ion would be expected to shift this binding energy to a higher value due to the donation of electron density from the sulfur to the metal.
Nitrogen (N 1s): The N 1s binding energy for the amide nitrogen in thioacetamide is typically observed around 399.8 eV. This value can be influenced by hydrogen bonding and the nature of the substituents on the nitrogen atom.
The following table summarizes typical binding energies for sulfur and nitrogen in related chemical environments.
| Element | Orbital | Chemical State | Binding Energy (eV) |
|---|---|---|---|
| Sulfur | S 2p3/2 | Thioamide (C=S) | ~162.1 |
| Nitrogen | N 1s | Thioamide (-NH2) | ~399.8 |
| Carbon | C 1s | C-(C,H) | ~284.8 |
| Carbon | C 1s | C=S | ~287-288 |
Atomic Force Microscopy (AFM) for Surface Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image, measure, and manipulate matter at the nanoscale. The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. As the tip is scanned over the surface, the forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to generate a three-dimensional topographical image.
AFM is a powerful tool for characterizing thin films and surfaces of this compound and its derivatives. It can provide information on:
Surface Topography: High-resolution 3D images of the surface, revealing features such as grain boundaries, terraces, and defects.
Surface Roughness: Quantitative analysis of the surface roughness, which is crucial for applications where a smooth surface is required.
Morphology of Self-Assembled Monolayers (SAMs): Thio-compounds are known to form SAMs on certain metal surfaces. AFM can be used to visualize the packing and ordering of these monolayers.
Research Findings:
While specific AFM studies on this compound are not prevalent, the technique is widely applied to the characterization of organic thin films azom.comspectraresearch.com. For a thin film of a this compound derivative, one would expect to observe the crystalline or amorphous nature of the film. In the case of crystalline films, AFM can reveal the morphology of the crystallites, their size distribution, and their orientation on the substrate. The following table presents typical data that can be extracted from an AFM analysis of an organic thin film.
| Parameter | Description | Typical Information Obtained |
|---|---|---|
| Topography | 3D height profile of the surface | Visualization of grains, domains, and defects |
| Roughness (Rq or Ra) | Root mean square or average roughness | Quantitative measure of surface smoothness |
| Phase Imaging | Maps variations in material properties | Distinguishes between different components or phases |
| Grain Size Analysis | Measures the size of crystalline domains | Information on crystallinity and growth conditions |
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. The most common signals detected are secondary electrons, which produce high-resolution images of the surface morphology.
For this compound, SEM is an invaluable tool for studying the morphology of its crystals. It can provide information on:
Surface Features: Details of the crystal faces, including steps, etch pits, and other growth features.
Particle Size and Distribution: For a powdered sample, SEM can be used to determine the size and distribution of the crystalline particles.
Research Findings:
Although specific SEM images of this compound crystals are not widely available, the technique is routinely used to characterize the morphology of organic crystals azom.comresearchgate.net. The morphology of crystals is dependent on the crystallization conditions, such as the solvent used and the rate of cooling. SEM analysis can reveal how these conditions affect the final crystal form. For example, rapid crystallization may lead to smaller, less-defined crystals, while slow crystallization can produce larger, well-formed crystals with distinct facets. The following table summarizes the morphological information that can be obtained from SEM.
| Parameter | Description |
|---|---|
| Crystal Morphology | Overall shape (e.g., needles, plates, prisms) |
| Surface Texture | Smoothness or roughness of crystal faces |
| Aggregation | Degree to which individual crystals clump together |
| Defects | Presence of cracks or other surface imperfections |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.
In this compound, the thioamide functional group contains π electrons (in the C=S double bond) and non-bonding (n) electrons (on the sulfur and nitrogen atoms). The most likely electronic transitions to be observed in the UV-Vis spectrum are:
n → π* transition: An electron from a non-bonding orbital is promoted to an anti-bonding π* orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have low molar absorptivity (ε).
π → π* transition: An electron from a bonding π orbital is promoted to an anti-bonding π* orbital. These transitions are of higher energy (occur at shorter wavelengths) and have high molar absorptivity.
Research Findings:
The following table provides estimated UV-Vis absorption data for this compound based on data from analogous compounds.
| Transition | Estimated λmax (nm) | Estimated Molar Absorptivity (ε) (L mol-1 cm-1) | Orbital Promotion |
|---|---|---|---|
| n → π | ~320 | ~100 | Non-bonding to π anti-bonding |
| π → π | ~240 | ~8000 | π bonding to π anti-bonding |
Coordination Chemistry of 2 Methylpropanethioamide As a Ligand
Binding Modes and Chelation Potential of Thioamide Ligands
Thioamides are a fascinating class of ligands due to their ability to coordinate with metal ions in various ways. The thioamide functional group, R-C(=S)N-R', contains both a soft sulfur donor and a hard nitrogen donor, allowing for versatile coordination behavior. These ligands can act as monodentate ligands, binding through a single donor atom, or as bidentate ligands, binding through two different atoms. libretexts.org
The most common chelation mode involves the deprotonated form of the thioamide, the thioamidate, which coordinates to a metal center through both the sulfur and nitrogen atoms, forming a stable chelate ring. researchgate.netresearchgate.net This bidentate N,S-coordination is a key feature of their chemistry. Thioamides exhibit a greater affinity for certain metals compared to their amide counterparts and are stronger hydrogen bond donors. nih.gov This chelation leads to the formation of thermodynamically stable complexes, an observation known as the chelate effect. whoi.edu The versatility of thioamides also allows them to participate in other complex structures, including monodentate, bridging, and pincer ligand formations.
Synthesis and Characterization of Metal-Thioamidate Complexes
The synthesis of metal complexes using thioamide ligands is a field of active research, with particular interest in complexes of post-transition metals like tin(II) for applications in materials science.
Synthesis of Tin(II) Thioamidate Species
The synthesis of tin(II) thioamidate complexes can be achieved through the reaction of a suitable tin(II) precursor with a thioamide pro-ligand. A common method involves the reaction of a tin(II) amide, such as bis[bis(trimethylsilyl)amido]tin(II) ([Sn{N(SiMe3)2}2]), with two molar equivalents of the desired thioamide. researchgate.netbath.ac.uk For instance, reacting [Sn{N(SiMe3)2}2] with thioamides derived from 2-methylpropaneamide yields the corresponding tin(II) thioamidate species. researchgate.netacs.org This reaction typically proceeds cleanly, affording the desired bis(thioamidate)tin(II) complex. researchgate.netbath.ac.uk
The thioamide pro-ligands themselves are often synthesized by treating the corresponding amide with a thionating agent like Lawesson's reagent. researchgate.netbath.ac.uk
Spectroscopic and Structural Analysis of Metal Complexes
Once synthesized, the metal-thioamidate complexes are thoroughly characterized to determine their structure and properties. A combination of spectroscopic techniques and structural analysis provides a comprehensive understanding of these compounds.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these complexes in solution. Key nuclei for analysis include:
¹H NMR: Provides information about the proton environment in the ligand.
¹³C NMR: Characterizes the carbon framework of the complex.
¹¹⁹Sn NMR: Directly probes the tin center, with chemical shifts indicating the coordination environment and oxidation state of the tin atom. researchgate.netbath.ac.ukdur.ac.uk
Infrared (IR) spectroscopy is also employed to identify characteristic vibrations of the coordinated thioamide group, confirming the binding to the metal center. nih.gov
Structural Analysis: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. For bis(thioamidate)tin(II) complexes, such as bis(2-methyl-N-(1-methylethyl)-propanethioamide)tin(II), structural analysis reveals a monomeric constitution. researchgate.netbath.ac.ukacs.org In this structure, the tin(II) center is coordinated by the nitrogen and sulfur atoms from the two thioamidate ligands (an N₂S₂ donor set). researchgate.netacs.org The resulting geometry around the tin atom is typically a distorted pseudo-square pyramidal shape. researchgate.netbath.ac.ukacs.org
Table 1: Spectroscopic and Structural Data for a Representative Tin(II) Thioamidate Complex
| Property | Data |
|---|---|
| Formula | Bis(2-methyl-N-(1-methylethyl)-propanethioamide)tin(II) |
| Coordination Geometry | Distorted Pseudo-Square Pyramidal |
| Donor Atoms | N₂S₂ |
| Key Analysis Techniques | ¹H, ¹³C, ¹¹⁹Sn NMR; X-ray Diffraction |
Investigation of Stereochemical Activity of Lone Pairs in Metal Coordination
This phenomenon is often described as the lone pair occupying one of the coordination sites, leading to geometries that deviate from ideal polyhedra. stackexchange.com In the case of the bis(2-methyl-N-(1-methylethyl)-propanethioamide)tin(II) complex, the N₂S₂ donor atoms define the base of a pseudo-square pyramid, while the stereochemically active lone pair is directed towards the apical position. researchgate.netbath.ac.ukacs.org This arrangement explains the observed distortion from a more symmetrical geometry. The expression of this lone pair is a critical factor in determining the crystal structure and ultimately the physical properties of the resulting compound. nih.gov
Applications of Thioamide-Metal Complexes in Materials Science Research
The unique structural and chemical properties of thioamide-metal complexes make them valuable precursors for the synthesis of advanced materials, particularly metal sulfide thin films.
Precursors for Thin Film Deposition (e.g., SnS)
Tin(II) thioamidate complexes, including those derived from 2-methylpropanethioamide, have demonstrated significant potential as single-source precursors for the deposition of tin(II) sulfide (SnS) thin films. researchgate.netbath.ac.uk SnS is a promising material for applications in photovoltaics and other optoelectronic devices due to its optimal band gap and high absorption coefficient. researchgate.net
The use of a single-source precursor, which contains both the metal (tin) and the chalcogen (sulfur) in a single molecule with a predefined stoichiometry, offers several advantages over multi-source methods. These include potentially lower deposition temperatures, better film purity, and simpler process control. nih.gov
Aerosol-Assisted Chemical Vapor Deposition (AACVD): Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique used to deposit thin films from these precursors. rsc.org In this method, a solution of the tin(II) thioamidate complex is aerosolized and transported to a heated substrate, where it decomposes to form the SnS film. researchgate.netmanchester.ac.uk This approach has successfully been used to grow SnS films at temperatures as low as 200 °C. researchgate.netbath.ac.uk
The resulting films are typically analyzed by various techniques to confirm their composition and quality:
Powder X-ray Diffraction (PXRD): To identify the crystalline phase of the material, which is primarily the orthorhombic (Herzenbergite) phase of SnS. researchgate.netbath.ac.uk
Raman Spectroscopy: To further confirm the phase identity of the SnS. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To analyze the surface morphology and topography of the films. researchgate.net
Studies have shown that this method yields high-quality SnS films with low levels of residual carbon contamination, demonstrating the efficacy of tin(II) thioamidates as single-source precursors for functional materials. researchgate.netbath.ac.ukacs.org
Table 2: Deposition Parameters for SnS Thin Films from a Tin(II) Thioamidate Precursor
| Parameter | Value/Condition |
|---|---|
| Deposition Method | Aerosol-Assisted Chemical Vapor Deposition (AACVD) |
| Precursor Type | Bis(thioamidate)tin(II) Complex |
| Deposition Temperature | As low as 200 °C |
| Resulting Material | Orthorhombic (Herzenbergite) SnS |
| Film Characterization | PXRD, Raman, XPS, SEM, AFM |
Aerosol-Assisted Chemical Vapor Deposition (AACVD) Studies
Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for depositing thin films and other nanomaterials. nih.gov Unlike conventional Chemical Vapor Deposition (CVD), which requires volatile precursors, AACVD utilizes a solution-based process. rsc.org In this method, a solution of the precursor compound is aerosolized, often using an ultrasonic generator, and this aerosol is then transported to a heated substrate by a carrier gas. The solvent evaporates, and the precursor decomposes on the hot surface to form the desired thin film. This approach significantly broadens the range of compounds that can be used as precursors, as it depends on solubility rather than volatility. rsc.orgaerosol-cdt.ac.uk
The use of this compound in this context is primarily as a ligand in single-source precursors. A single-source precursor is a molecule that contains all the necessary elements for the final material, which can lead to better control over the stoichiometry of the deposited film. Metal complexes containing this compound are promising candidates for depositing metal sulfide thin films. The thioamide ligand can coordinate to a metal center, and upon thermal decomposition, the sulfur atom from the ligand combines with the metal to form the metal sulfide.
Research in AACVD often involves optimizing various deposition parameters to control the properties of the resulting thin film. These parameters include the substrate temperature, the concentration of the precursor solution, the flow rate of the carrier gas, and the choice of solvent. For metal complexes of this compound, these conditions would be tailored to ensure the clean decomposition of the precursor, leading to the formation of a pure, crystalline metal sulfide film with a specific morphology. For instance, studies on related zinc complexes for depositing zinc selenide have shown that deposition temperatures around 500-525 °C are effective. nih.gov Similarly, the carrier gas flow rate can influence film morphology, ranging from dense networks to woven fibers. nih.gov
The table below summarizes typical parameters investigated in AACVD studies for the deposition of thin films from single-source precursors, which would be relevant for studies involving this compound complexes.
| Parameter | Range/Type | Effect on Film Properties | Reference |
| Substrate Temperature | 400 - 550 °C | Influences crystallinity, phase purity, and decomposition kinetics. | nih.govuomustansiriyah.edu.iq |
| Precursor Solvent | Toluene, Methanol, etc. | Affects aerosol droplet size, evaporation rate, and film morphology. | nih.gov |
| Carrier Gas | Argon, Nitrogen | Transports aerosol; flow rate impacts film thickness and uniformity. | nih.gov |
| Gas Flow Rate | 160 - 240 sccm | Affects precursor residence time and deposition rate. | nih.gov |
Role in Catalysis and Ligand-Enabled Transformations
The utility of a metal complex in catalysis is profoundly influenced by the nature of the ligands coordinated to the metal center. Ligands can modify the electronic properties, steric environment, and stability of a catalyst, thereby controlling its activity and selectivity. researchgate.net Thioamides, including this compound, are effective ligands due to their ability to coordinate with transition metals through the sulfur and nitrogen atoms of the thioamide group. researchgate.net
As a ligand, this compound acts as a soft donor through its sulfur atom, making it particularly suitable for binding to soft metal centers like palladium, platinum, and copper. This property is crucial for many catalytic processes. The coordination of this compound can stabilize the metal center and create a specific chemical environment that facilitates catalytic transformations.
While specific, large-scale industrial applications of this compound in catalysis are not widely documented, its properties suggest potential in several areas. The field of ligand-enabled transformations relies on the design of ligands to achieve novel reactivity or selectivity. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for the efficiency of the catalytic cycle. The use of sulfur-containing ligands can influence the oxidative addition and reductive elimination steps.
The potential applications for metal complexes of this compound in catalysis are outlined in the table below, based on the known reactivity of related thioamide and sulfur-ligated metal complexes.
| Catalytic Reaction Type | Potential Role of this compound Ligand | Metal Center |
| Cross-Coupling Reactions | Stabilize low-valent metal species; influence reaction kinetics. | Palladium, Nickel |
| Carbonylation Reactions | Modify electronic properties of the metal to enhance CO insertion. | Palladium, Rhodium |
| Hydrogenation/Transfer Hydrogenation | Create a specific steric and electronic environment for substrate activation. | Ruthenium, Iridium |
| Polymerization | Control polymer chain growth and structure. | Nickel, Titanium |
The coordination chemistry of thioamides shows that they can exist in tautomeric forms, which can influence the geometry of the resulting metal complexes. ucj.org.ua This structural versatility is a valuable attribute for a ligand, as different geometries can lead to different catalytic activities and selectivities. Further research into the coordination complexes of this compound could therefore open new avenues in the design of tailored catalysts for specific chemical transformations.
Advanced Applications of 2 Methylpropanethioamide in Organic Synthesis and Beyond
Building Blocks for Complex Molecular Architectures
2-Methylpropanethioamide and related thioamides serve as valuable precursors in organic synthesis due to the unique reactivity of the thiocarbonyl group. This reactivity allows for their transformation into a variety of functional groups and heterocyclic systems that are central to numerous fields of chemical science.
Synthesis of Pharmaceutically Relevant Scaffolds and Intermediates
Thioamides are recognized as key intermediates for the synthesis of diverse heterocyclic compounds, which form the core of many pharmaceutical agents chemrxiv.org. Although direct pathways from this compound to specific marketed drugs are not extensively documented, its utility lies in its capacity to undergo cyclization reactions. The thioamide moiety can react with dielectrophilic agents to form important five- and six-membered rings like thiazoles, thiophenes, and thiadiazines, which are prevalent scaffolds in medicinal chemistry researchgate.net.
The synthesis of such scaffolds often relies on the increased nucleophilicity of the sulfur atom compared to the oxygen in an amide. This allows for selective reactions that are not possible with the corresponding amide, 2-methylpropanamide. For instance, the Hantzsch thiazole (B1198619) synthesis or similar condensation reactions can utilize a thioamide as a key component. The resulting heterocyclic structures are integral to a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents nih.gov.
Generation of Agrochemical Intermediates
The principles that make thioamides useful in pharmaceutical synthesis also apply to the agrochemical sector. Many modern pesticides and fungicides are complex heterocyclic molecules mdpi.com. The thioamide functional group, as found in this compound, can serve as a precursor to sulfur- and nitrogen-containing heterocycles that are known to exhibit potent biological activity in an agricultural context chimia.ch. For example, the neonicotinoid class of insecticides includes compounds featuring thiazole rings, which can be synthesized from thioamide precursors nih.gov. The unique reactivity of the thioamide allows for the construction of molecular frameworks that are essential for the desired pesticidal or fungicidal action.
Integration into Peptidic Systems and Strategies for Protein Modification
The substitution of an amide bond with a thioamide in a peptide backbone is a powerful strategy for modifying proteins and peptides nih.gov. This single-atom substitution (O-to-S) can be synthetically installed to serve as a biophysical probe or to enhance the stability and activity of medicinally relevant peptides researchgate.net. The altered properties of the thioamide bond, including its different hydrogen bonding capabilities and conformational preferences, can be used to study protein folding and dynamics chemrxiv.orgresearchgate.net.
Furthermore, thioamides have been integrated into peptidic systems to act as fluorescence quenchers, enabling the real-time monitoring of processes like protease activity digitellinc.com. The development of novel synthetic methods, including solid-phase peptide synthesis and native chemical ligation, has facilitated the incorporation of thioamides into specific sites within a protein, opening new avenues for creating proteins with novel functions or enhanced therapeutic properties researchgate.netresearchgate.net.
Late-Stage Functionalization Strategies in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthesis, enabling rapid generation of analogs. Thioamides have emerged as versatile functional groups for LSF. Recent research has demonstrated methods for the direct and chemoselective transamidation of thioamides, a process that converts one thioamide into another under mild, transition-metal-free conditions nih.gov. This method has been successfully applied to the late-stage derivatization of drug molecules, highlighting its broad functional group tolerance nih.gov.
Additionally, the thioamide group can be used as a handle to direct other chemical transformations. For example, thioamides can serve as precursors to peptide amidoximes, which can then be used to direct site-specific C-H functionalization, a key goal in LSF unimelb.edu.au. These strategies underscore the potential of incorporating a simple thioamide like this compound into a complex molecule to enable subsequent diversification.
Bioisosteric Replacement in Medicinal Chemistry (Chemical Implications)
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry pressbooks.pub. The thioamide is a classic, isosteric replacement for the amide bond, offering a minimal (single-atom) yet impactful substitution that can profoundly influence a molecule's properties and biological activity chemrxiv.orgnih.gov.
The substitution of an amide's carbonyl oxygen with sulfur alters the bond's characteristics significantly. The C=S bond is longer than the C=O bond, and the thioamide group has a different dipole moment. Critically, thioamides are better hydrogen bond donors (from the N-H) but poorer hydrogen bond acceptors (at the sulfur atom) compared to amides researchgate.netnih.gov. These changes can modulate how a drug molecule interacts with its biological target, potentially improving affinity or altering its pharmacological profile researchgate.net.
| Property | Amide (-C(=O)NH-) | Thioamide (-C(=S)NH-) | Chemical Implication |
|---|---|---|---|
| Bond Length (C=X) | ~1.23 Å | ~1.68 Å | Altered steric profile and geometry nih.gov. |
| Hydrogen Bonding | Strong H-bond acceptor (Oxygen) | Weak H-bond acceptor (Sulfur) nih.gov | Changes in intramolecular and intermolecular interactions (e.g., with target proteins or water). |
| Hydrogen Bonding | Good H-bond donor (N-H) | Stronger H-bond donor (N-H) nih.gov | Potentially stronger binding to target sites with H-bond acceptor groups. |
| Dipole Moment | Larger dipole moment | Smaller dipole moment | Modulation of polarity and membrane permeability researchgate.net. |
| Rotational Barrier (C-N) | High | Higher | Increased planarity and conformational rigidity. |
Strategies for Enhanced Chemical Stability and Proteolytic Resistance
One of the most significant advantages of using a thioamide as an amide bioisostere is the enhancement of metabolic stability researchgate.netresearchgate.net. Amide bonds, particularly within peptides and peptide-based drugs, are susceptible to cleavage by protease enzymes, leading to rapid degradation and short in-vivo half-lives upenn.edunih.gov.
Replacing the scissile amide bond with a thioamide can render the peptide highly resistant to proteolysis digitellinc.com. Research has shown that even a single thioamide substitution near the cleavage site can dramatically increase peptide stability. For example, in the therapeutic peptides GLP-1 and GIP, a thioamide placed near the dipeptidyl peptidase 4 (DPP-4) cleavage site made the peptides up to 750-fold more stable than their native counterparts acs.org. This remarkable increase in stability is achieved with minimal structural perturbation, often preserving the peptide's ability to bind to and activate its receptor upenn.edunih.govnih.gov. This strategy of "thioamide scanning" allows medicinal chemists to identify positions where the modification can disrupt protease recognition without compromising the desired biological activity, thereby converting good peptide substrates into potent, stable inhibitors or long-acting therapeutics researchgate.netdigitellinc.com.
| Peptide/Substrate | Protease | Finding | Reference |
|---|---|---|---|
| Glucagon-like peptide-1 (GLP-1) | Dipeptidyl peptidase-4 (DPP-4) | A single thioamide substitution near the scissile bond increased stability up to 750-fold while maintaining receptor activation. | nih.govacs.orgnih.gov |
| Gastric inhibitory polypeptide (GIP) | Dipeptidyl peptidase-4 (DPP-4) | Similar to GLP-1, thioamide substitution conferred dramatic resistance to DPP-4 cleavage. | nih.govacs.org |
| General Peptide Therapeutics | Various Proteases | Thioamide modification can extend the half-life of peptide therapeutics by over 1000-fold in some cases. | upenn.edu |
| Neuropeptide Y (NPY) based imaging probe | Kallikreins | A single thioamide protected two cleavage sites, increasing serum half-life to >24 hours while maintaining receptor binding potency. | nih.gov |
Modulation of Hydrogen Bonding and Electronic Properties for Receptor Interactions
The thioamide group in this compound possesses distinct hydrogen bonding and electronic characteristics that are crucial for molecular recognition at receptor sites. The sulfur atom, being larger and more polarizable than oxygen, influences the hydrogen bond accepting and donating capabilities of the N-H and C=S groups.
Research on thioamides in peptides has shown that they can act as both hydrogen bond donors and acceptors. The strength of these interactions is highly dependent on the molecular geometry and the surrounding chemical environment. In the context of receptor binding, the ability of this compound to form non-covalent interactions, such as hydrogen bonds, would be critical. The electronic properties of the C=S double bond, including its dipole moment and polarizability, would further dictate the nature and strength of interactions with receptor cavities.
However, specific studies detailing the modulation of these properties for this compound in receptor interactions are not extensively documented in publicly available literature. Computational chemistry could offer significant insights into these interactions by modeling the binding of this compound to various receptor sites, thereby predicting binding affinities and modes. Such studies would be invaluable for the rational design of molecules with specific biological targets.
Table 1: Comparison of General Hydrogen Bonding Properties of Amides vs. Thioamides
| Property | Amides (C=O) | Thioamides (C=S) |
| Hydrogen Bond Acceptor | Strong | Generally weaker, but can be strong in specific geometries |
| Hydrogen Bond Donor (N-H) | Strong | Generally stronger due to the electron-withdrawing nature of the C=S group |
| Polarizability | Lower | Higher |
This table presents generalized properties and may vary for specific molecules like this compound.
Influence on Molecular Conformation and Stereoelectronic Effects
Stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in determining the most stable conformation. For instance, the orientation of the lone pairs on the sulfur and nitrogen atoms relative to adjacent bonds can lead to stabilizing or destabilizing interactions.
Contributions to Environmental and Sustainable Chemistry Research
The principles of green chemistry are increasingly integral to modern chemical synthesis, focusing on minimizing environmental impact. The synthesis and application of this compound can be evaluated within this framework.
Adherence to Green Chemistry Principles in Synthesis
The development of synthetic routes to this compound that align with green chemistry principles is an important area of research. This includes the use of non-toxic reagents, renewable starting materials, and reaction conditions that are energy-efficient. Solvent selection is a key aspect, with a preference for water or other environmentally benign solvents.
While general methods for the synthesis of thioamides have seen advancements towards greener protocols, such as solvent-free reactions or the use of catalysts that can be easily recovered and reused, specific studies detailing the application of these principles to the synthesis of this compound are limited. Future research in this area would focus on developing synthetic pathways that are not only efficient but also sustainable.
Studies on Recyclability of Reaction Media and Catalysts
A crucial aspect of green chemistry is the ability to recycle and reuse reaction components, such as solvents and catalysts, to minimize waste. For the synthesis of this compound, this would involve employing catalytic systems that can be easily separated from the reaction mixture and used in subsequent reactions without a significant loss of activity.
Similarly, the use of reaction media that can be recycled is highly desirable. For example, ionic liquids or supercritical fluids are being explored as alternative solvents in many chemical processes due to their potential for recyclability.
Currently, there is a lack of specific published research on the recyclability of reaction media and catalysts used in the synthesis of this compound. This represents a significant opportunity for future research to develop more sustainable and economically viable synthetic methods for this compound.
Future Research Directions and Emerging Trends
Development of Novel Green Synthetic Methodologies with Enhanced Efficiency
The imperative for sustainable chemical manufacturing has spurred the development of environmentally benign and efficient synthetic routes to 2-Methylpropanethioamide. Current research is actively exploring methodologies that minimize waste, reduce energy consumption, and utilize renewable resources, moving away from traditional, often hazardous, synthetic protocols.
The application of alternative energy sources such as microwave and ultrasound irradiation is another promising trend. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for a variety of organic transformations, including the synthesis of thioamides. Similarly, sonochemistry, the use of ultrasound to promote chemical reactions, can lead to enhanced reaction rates and efficiencies.
Furthermore, the principles of atom economy are being rigorously applied to the synthesis of this compound. This involves designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing the generation of byproducts. Multicomponent reactions, where three or more reactants combine in a single step to form the desired product, are being explored as a powerful tool to achieve high atom economy.
The exploration of biocatalysis and the use of renewable feedstocks represent a paradigm shift in the synthesis of this compound. Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Researchers are investigating the potential of engineered enzymes to catalyze the formation of the thioamide functional group from bio-based starting materials, paving the way for a truly sustainable manufacturing process.
A notable advancement in this area is the use of deep eutectic solvents (DESs) as green reaction media. A recent study demonstrated a mild, direct, and highly efficient green protocol for synthesizing a range of thioamides, including N,N-diethyl-2-methylpropanethioamide, using a choline chloride-urea based deep eutectic solvent. This method avoids the use of additional catalysts and allows for the recycling and reuse of the solvent, significantly enhancing the sustainability of the process.
| Green Synthesis Approach | Key Advantages |
| Catalyst-free and Solvent-free | Reduced waste, simplified purification |
| Microwave/Ultrasound-assisted | Reduced reaction times, improved yields |
| High Atom Economy Reactions | Minimized byproducts |
| Biocatalysis | High selectivity, use of renewable resources |
| Deep Eutectic Solvents | Recyclable, environmentally benign media |
Exploration of Unprecedented Reactivity Modes and Transformations of this compound
Beyond its synthesis, the inherent reactivity of the thioamide functional group in this compound is a fertile ground for discovering novel chemical transformations. The unique electronic properties of the C=S bond, compared to its C=O amide counterpart, allow for distinct and often unprecedented reaction pathways.
Current investigations are focused on leveraging the nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon . This dual reactivity allows this compound to participate in a variety of reactions, including cycloadditions, cross-coupling reactions, and rearrangements, leading to the formation of complex heterocyclic structures and other valuable chemical entities.
A particularly intriguing area of research is the role of this compound in bioactivation pathways . For instance, studies on the metabolism of the antiviral drug ritonavir have identified this compound as a metabolite. This suggests that the thioamide moiety can undergo specific enzymatic transformations in biological systems, opening up possibilities for its use in the design of prodrugs or biocompatible materials that can be activated in situ.
Researchers are also exploring the use of this compound as a precursor for the generation of reactive intermediates , such as thienolates and thioacyl iminiums. These transient species can be trapped with various electrophiles and nucleophiles to construct new carbon-carbon and carbon-heteroatom bonds in a highly controlled manner.
Advanced Computational Modeling for Predictive Design and Reaction Pathway Elucidation
The synergy between experimental and computational chemistry is accelerating the exploration of this compound's potential. Advanced computational modeling techniques, such as Density Functional Theory (DFT), are being employed to gain a deeper understanding of its electronic structure, reactivity, and reaction mechanisms at the molecular level.
These computational tools enable the predictive design of novel reactions and catalysts . By simulating reaction pathways and calculating transition state energies, researchers can identify the most promising conditions for achieving desired transformations, thereby reducing the need for extensive empirical screening. This in silico approach significantly shortens the research and development cycle.
Furthermore, computational modeling is instrumental in elucidating complex reaction mechanisms . By mapping out the potential energy surface of a reaction, chemists can identify key intermediates and transition states, providing valuable insights into the factors that control selectivity and efficiency. This fundamental understanding is crucial for optimizing existing reactions and designing new, more effective synthetic methodologies.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical discoveries from the laboratory to industrial-scale production is a critical challenge. Flow chemistry and automated synthesis platforms offer a transformative approach to address this, and their integration with the chemistry of this compound is a key area of future research.
Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in batch. The development of robust and scalable flow processes for the synthesis and subsequent transformation of this compound will be crucial for its widespread application. This will involve the design of specialized microreactors and the optimization of reaction parameters such as flow rate, temperature, and pressure.
Automated synthesis platforms , which combine robotics with sophisticated software, can accelerate the discovery and optimization of new reactions involving this compound. These platforms can perform a large number of experiments in a high-throughput manner, systematically varying reaction conditions and analyzing the results. This data-rich approach, coupled with machine learning algorithms, can rapidly identify optimal reaction conditions and even discover novel reactivity patterns.
Design of Next-Generation Functional Materials Based on this compound Scaffolds
The unique structural and electronic properties of the this compound moiety make it an attractive building block for the design of novel functional materials with tailored properties.
One emerging application is in the field of coordination chemistry and materials science . The sulfur atom in the thioamide group can act as a soft donor ligand, enabling the formation of stable complexes with a variety of metal ions. For example, tin(II) complexes incorporating this compound-derived ligands have been investigated as single-source precursors for the synthesis of chalcogenide materials, which have potential applications in electronics and optoelectronics. Future research will focus on designing novel ligands based on the this compound scaffold to create metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, sensing, and gas storage properties.
The ability of the thioamide group to participate in hydrogen bonding and other non-covalent interactions is also being explored in the context of supramolecular chemistry and crystal engineering . By carefully designing molecules containing the this compound scaffold, researchers aim to control the self-assembly of these molecules into well-defined architectures with specific functions.
Q & A
Q. What are the established synthetic routes for 2-Methylpropanethioamide, and what are the critical parameters affecting yield and purity?
- Methodological Answer : Synthesis typically involves thionation of 2-methylpropionamide using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. Critical parameters include reaction temperature (optimized between 60–80°C), solvent choice (e.g., anhydrous toluene), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity. Characterization should include melting point analysis, NMR (¹H/¹³C), and HPLC .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare experimental ¹H/¹³C spectra with computational predictions (e.g., DFT-based simulations) to verify functional groups.
- HPLC : Quantify purity using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- Elemental Analysis : Confirm empirical formula (C₄H₉NS) with <0.3% deviation.
Report all data with precision aligned with instrumental limits (e.g., HPLC peak area ±1%) .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : The compound is a key intermediate in synthesizing protease inhibitors (e.g., Ritonavir). Researchers should design pharmacological assays to evaluate its reactivity in coupling reactions, focusing on stereochemical outcomes and byproduct formation. Use kinetic studies (e.g., time-resolved HPLC) to monitor reaction pathways .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis to minimize toxic byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading, and reaction time. Use gas chromatography-mass spectrometry (GC-MS) to identify byproducts (e.g., sulfides or disulfides). Statistical tools (ANOVA) can isolate significant variables. For example, reducing P₂S₅ excess from 1.5 to 1.2 equivalents decreased sulfide impurities by 40% in a case study .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?
- Methodological Answer : Cross-validate experimental NMR data with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set). If discrepancies persist, consider dynamic effects (e.g., rotational barriers) or solvent interactions. For unresolved peaks, use 2D NMR (COSY, HSQC) to assign signals. Document all computational parameters (e.g., convergence criteria) to ensure reproducibility .
Q. What strategies are effective in analyzing the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to detect degradation products (e.g., oxidation to sulfoxides). Apply Arrhenius kinetics to predict shelf life. For hygroscopic samples, recommend desiccated storage with nitrogen purge, validated by Karl Fischer titration for moisture content .
Q. What advanced computational methods are suitable for modeling the reactivity of this compound in catalytic processes?
- Methodological Answer : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) to simulate nucleophilic attack pathways in enzyme-binding pockets. Validate models with experimental kinetic data (e.g., kcat/KM). Use software like Gaussian or GROMACS, ensuring convergence criteria (e.g., energy drift <0.01 kJ/mol·ns) are reported .
Data Presentation and Reproducibility Guidelines
- Statistical Reporting : Express means ± SD/SE with ≤3 significant figures, justified by instrument precision (e.g., balance readability ±0.1 mg) .
- Synthesis Protocols : Specify reagent sources (e.g., Sigma-Aldrich, ≥99%), batch numbers, and purification gradients (e.g., hexane:ethyl acetate = 4:1) .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional safety protocols for thioamide handling (e.g., fume hood use, LCSS documentation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
